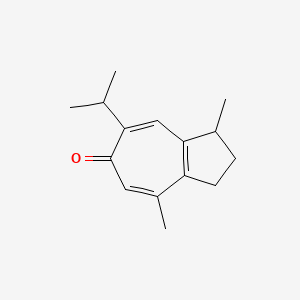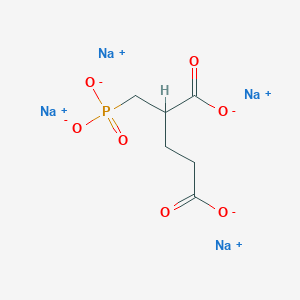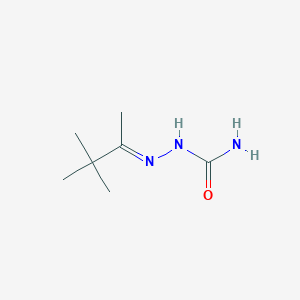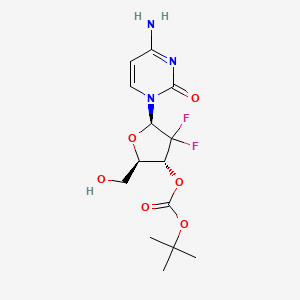![molecular formula C7H4BrClN2 B12102260 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)
7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example, a key intermediate could be 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine . The bromination and chlorination steps are crucial for introducing the desired substituents.
Reaction Conditions:: The synthesis typically involves refluxing the precursor with suitable brominating and chlorinating agents in an appropriate solvent. Detailed reaction conditions and reagents can be found in the literature.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions and scalability are essential considerations.
Analyse Chemischer Reaktionen
Reactivity:: 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine or chlorine positions.
Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are useful for further functionalization.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Chlorination: Chlorine gas or chlorinating agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and suitable coupling partners.
Major Products:: The major products depend on the specific reaction conditions and substituents. Regioselectivity plays a crucial role in determining the final product.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug discovery due to its unique structure.
Biological Studies: Scientists investigate its interactions with biological targets (e.g., enzymes, receptors).
Drug Development: Derivatives may exhibit promising pharmacological activities.
Materials Science: Its properties make it relevant for materials and polymer science.
Agrochemicals: It could find applications in crop protection.
Wirkmechanismus
The exact mechanism of action depends on the specific context (e.g., drug development, biological studies). Molecular targets and pathways need further exploration.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUSPADONKSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)


![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)


![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)





![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)
